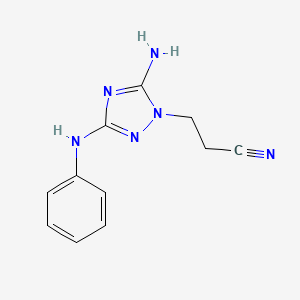![molecular formula C12H10N2O3S B14235515 2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid CAS No. 213390-64-8](/img/structure/B14235515.png)
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is of interest due to its potential biological activities and its role in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester . Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted thiophenes with potential biological activities .
Applications De Recherche Scientifique
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in material science for the development of organic semiconductors and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can be useful in the treatment of pain and inflammation . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparaison Avec Des Composés Similaires
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid can be compared with other similar thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and potential biological activities . Other similar compounds include 5-[(Phenylcarbamoyl)amino]thiophene-2-carboxylic acid, which shares a similar structure but differs in the position of the carboxylic acid group .
Propriétés
Numéro CAS |
213390-64-8 |
|---|---|
Formule moléculaire |
C12H10N2O3S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
2-(phenylcarbamoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-11(16)9-6-7-18-10(9)14-12(17)13-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,13,14,17) |
Clé InChI |
NXRYQOKODUPDSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
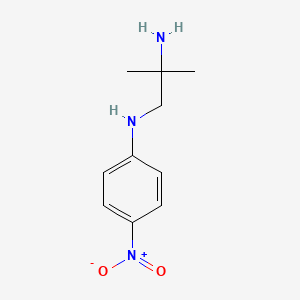

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
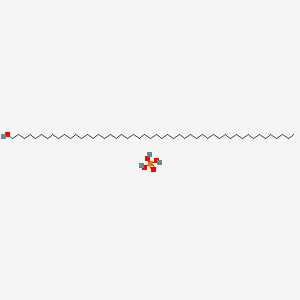

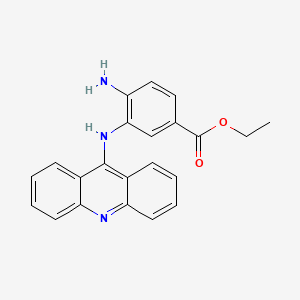
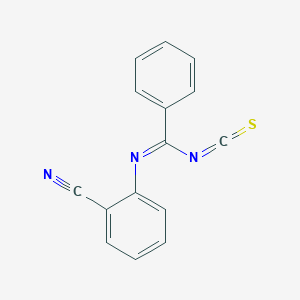
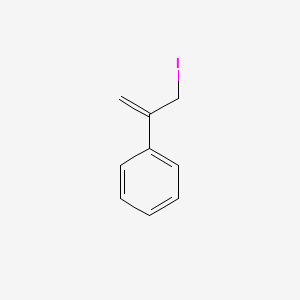

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
